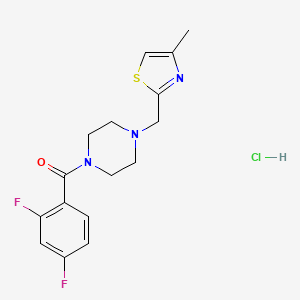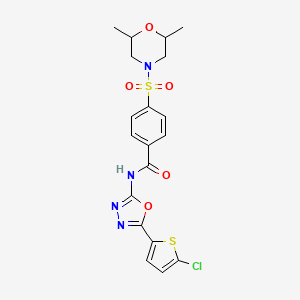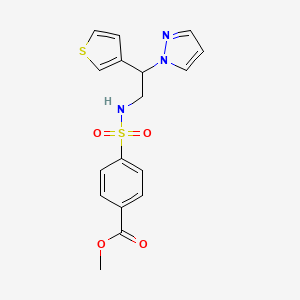![molecular formula C7H10O B2991345 Bicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 1510939-61-3](/img/structure/B2991345.png)
Bicyclo[3.1.0]hexane-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hexane-6-carbaldehyde is an organic compound with the molecular formula C7H10O. It is a bicyclic structure, meaning it contains two fused rings. This compound is notable for its unique structural features, which include a cyclopropane ring fused to a cyclobutane ring, with an aldehyde functional group attached to the cyclobutane ring. The compound is used in various chemical research applications due to its interesting reactivity and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexane-6-carbaldehyde can be synthesized through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes. The reaction is typically carried out using an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of photoredox catalysts and LED irradiation makes the process scalable and efficient for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.1.0]hexane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.
Major Products
Oxidation: Bicyclo[3.1.0]hexane-6-carboxylic acid.
Reduction: Bicyclo[3.1.0]hexane-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexane-6-carbaldehyde is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives are used in the study of enzyme interactions and protein binding due to their conformational rigidity.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific mechanical properties.
Mecanismo De Acción
The mechanism of action of bicyclo[3.1.0]hexane-6-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. This interaction can modulate the activity of the target proteins, making it useful in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cyclic hydrocarbon with a six-membered ring.
Cyclopropane: A three-membered ring hydrocarbon.
Cyclobutane: A four-membered ring hydrocarbon.
Uniqueness
Bicyclo[3.1.0]hexane-6-carbaldehyde is unique due to its fused bicyclic structure, which imparts significant strain and reactivity. Unlike cyclohexane, cyclopropane, or cyclobutane, this compound has a rigid and constrained conformation, making it a valuable scaffold in medicinal chemistry for designing molecules with specific binding properties and reduced off-target effects .
Propiedades
IUPAC Name |
bicyclo[3.1.0]hexane-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-4-7-5-2-1-3-6(5)7/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDTXYVPCLFNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2991264.png)
![2-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2991265.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline](/img/structure/B2991268.png)


![N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2991274.png)
![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)

![[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B2991279.png)



![2-methoxy-5-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide](/img/structure/B2991284.png)
